molecular formula C25H23N3O2 B449246 N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide

N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide

Cat. No.: B449246
M. Wt: 397.5g/mol
InChI Key: ZWMMQESIDKCYJW-PKAZHMFMSA-N
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Description

N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydrazone linkage, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the biphenyl carbonyl precursor This is followed by the formation of the hydrazone linkage through a condensation reaction with ethanehydrazonoyl chlorideThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the hydrazone linkage can participate in hydrogen bonding or other interactions. The cyclopropane ring may contribute to the compound’s stability and rigidity, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide
  • N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide

Uniqueness

Compared to similar compounds, N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5g/mol

IUPAC Name

N-[(Z)-1-[3-(cyclopropanecarbonylamino)phenyl]ethylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C25H23N3O2/c1-17(22-8-5-9-23(16-22)26-24(29)20-14-15-20)27-28-25(30)21-12-10-19(11-13-21)18-6-3-2-4-7-18/h2-13,16,20H,14-15H2,1H3,(H,26,29)(H,28,30)/b27-17-

InChI Key

ZWMMQESIDKCYJW-PKAZHMFMSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC(=CC=C3)NC(=O)C4CC4

SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C4CC4

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C4CC4

Origin of Product

United States

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